molecular formula C8H11NO2S B2367365 Ethyl 5-amino-4-methylthiophene-2-carboxylate CAS No. 1858537-35-5

Ethyl 5-amino-4-methylthiophene-2-carboxylate

Cat. No. B2367365
CAS RN: 1858537-35-5
M. Wt: 185.24
InChI Key: UQJUATOCYTWZRQ-UHFFFAOYSA-N
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Description

“Ethyl 5-amino-4-methylthiophene-2-carboxylate” is a derivative of thiophene, a very important class of heterocyclic compounds. Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another example is the synthesis of 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles via reactions of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “this compound” would be similar, with additional functional groups attached to the thiophene ring.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the synthesis of 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles involves reactions of lithiated alkoxyallenes with isothiocyanates and 2-bromoacetonitrile .

Mechanism of Action

While the specific mechanism of action for “Ethyl 5-amino-4-methylthiophene-2-carboxylate” is not mentioned in the search results, thiophene derivatives in general have been reported to possess a wide range of therapeutic properties . They have been proven to be effective drugs in the current disease scenario, exhibiting anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, it can be expected that research into compounds like “Ethyl 5-amino-4-methylthiophene-2-carboxylate” will continue to be a significant area of study in the future.

properties

IUPAC Name

ethyl 5-amino-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-11-8(10)6-4-5(2)7(9)12-6/h4H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJUATOCYTWZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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